3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one

Solubility Physicochemical profiling Lead optimization

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (CAS 900006-25-9) is a synthetic heterocyclic compound belonging to the 2-thioxoimidazolidin-4-one (2-sulfanylideneimidazolidin-4-one) class. Its structure comprises an imidazolidin-4-one core bearing a thiocarbonyl group at position 2 and an N3-(2-methoxybenzyl) substituent, resulting in the molecular formula C11H12N2O2S with a molecular weight of 236.29 g/mol.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 900006-25-9
Cat. No. B2730231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
CAS900006-25-9
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2C(=O)CNC2=S
InChIInChI=1S/C11H12N2O2S/c1-15-9-5-3-2-4-8(9)7-13-10(14)6-12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16)
InChIKeyKBXWQAGUTQGOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (CAS 900006-25-9): Chemical Identity and Basal Characterization for Sourcing Decisions


3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (CAS 900006-25-9) is a synthetic heterocyclic compound belonging to the 2-thioxoimidazolidin-4-one (2-sulfanylideneimidazolidin-4-one) class [1]. Its structure comprises an imidazolidin-4-one core bearing a thiocarbonyl group at position 2 and an N3-(2-methoxybenzyl) substituent, resulting in the molecular formula C11H12N2O2S with a molecular weight of 236.29 g/mol [1]. The compound, also cataloged as 3-(2-methoxybenzyl)-2-thioxoimidazolidin-4-one under PubChem CID 7422648, has been deposited in multiple public screening libraries and subjected to broad-target bioactivity profiling .

Why Generic 2-Thioxoimidazolidin-4-one Analogs Cannot Simply Replace 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (CAS 900006-25-9)


Within the 2-thioxoimidazolidin-4-one chemotype, the N3 substituent is a critical determinant of physicochemical properties, target engagement profile, and solubility [1]. The 2-methoxybenzyl group at N3 distinguishes this compound from unsubstituted, N3-phenyl, N3-benzyl, or N3-alkyl congeners by modulating hydrogen-bond acceptor character (three HBA vs. two for the unsubstituted N3-H analog), lipophilicity (XLogP3-AA = 1.2), and conformational flexibility (three rotatable bonds) [1]. The 2-methoxy substitution on the benzyl ring introduces a steric and electronic bias that alters both solubility (measured aqueous solubility >35.4 µg/mL at pH 7.4) and potential π-stacking or hydrogen-bonding interactions with biological targets [1]. Consequently, generic replacement with an N3-phenyl, N3-unsubstituted, or N3-benzyl 2-thioxoimidazolidin-4-one is likely to produce divergent bioactivity readouts and physicochemical behavior, as demonstrated by the distinct target profiles observed for closely related analogs in the same screening panels .

Quantitative Differentiation Evidence for 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (CAS 900006-25-9) Versus Class Analogs


Aqueous Solubility Differential: N3-(2-Methoxybenzyl) vs. N3-Phenyl 2-Thioxoimidazolidin-4-one Analogs

The target compound exhibits a measured mean aqueous solubility of >35.4 µg/mL at pH 7.4 [1]. This value is notably higher than that of many N3-aryl 2-thioxoimidazolidin-4-one derivatives, which typically display aqueous solubility below 10 µg/mL due to increased planarity and reduced rotational freedom of the N3 substituent [2]. The 2-methoxybenzyl group introduces a methylene spacer between the imidazolidinone core and the aromatic ring, coupled with an ortho-methoxy group capable of intramolecular hydrogen bonding, both of which are structural features absent in direct N3-phenyl analogs.

Solubility Physicochemical profiling Lead optimization

Lipophilicity Modulation (XLogP3-AA): N3-(2-Methoxybenzyl) vs. N3-Benzyl Control

The computed XLogP3-AA value for the target compound is 1.2 [1]. This is approximately 0.3–0.5 log units lower than the predicted XLogP3-AA of the N3-benzyl analog (3-benzyl-2-thioxoimidazolidin-4-one, estimated XLogP3-AA ≈ 1.5–1.7), attributable to the polarity contribution of the ortho-methoxy substituent on the phenyl ring [2]. The modest reduction in lipophilicity while maintaining the benzyl-type N3 attachment represents a refined balance between passive membrane permeability and aqueous solubility.

Lipophilicity Drug-likeness Physicochemical property optimization

Hydrogen-Bond Acceptor Profile: N3-(2-Methoxybenzyl) Provides an Additional HBA Interaction Point vs. N3-Benzyl Analogs

The target compound possesses three hydrogen-bond acceptor (HBA) sites: the thiocarbonyl sulfur, the carbonyl oxygen at position 4, and the ortho-methoxy oxygen of the N3-benzyl group, with one hydrogen-bond donor (HBD) site at the N1-H [1]. In contrast, the N3-benzyl analog (3-benzyl-2-thioxoimidazolidin-4-one) has only two HBA sites (C=S and C=O), lacking the methoxy oxygen [2]. This additional HBA site at the ortho position of the N3-benzyl group enables supplementary polar interactions with target proteins, potentially enhancing binding selectivity and affinity for targets requiring a third HBA contact.

Molecular recognition Binding interactions Structure-activity relationships

Diverse Target Screening Coverage Versus Narrowly Profiled Analogs

This compound has been tested across a panel of at least five distinct PubChem BioAssays encompassing GPCR targets (mu-opioid receptor MOR-1, muscarinic acetylcholine M1 receptor), enzymatic regulators (Eya2 phosphatase, RGS4 G-protein regulator), and a cellular stress pathway (unfolded protein response activation) . This breadth of screening coverage reflects its inclusion in diversity-oriented screening libraries and provides a multi-target activity fingerprint . In contrast, many 2-thioxoimidazolidin-4-one analogs reported in the literature have been profiled against only 1–2 closely related targets (e.g., COX-2, EGFR/VEGFR-2, or perforin) [1], limiting the cross-target selectivity information available for sourcing decisions.

High-throughput screening Target profiling Bioactivity fingerprint

Application Scenarios for 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (CAS 900006-25-9) Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization in CNS and GPCR-Targeted Programs Requiring Moderate Solubility and Lipophilicity

With an aqueous solubility >35.4 µg/mL at pH 7.4 and XLogP3-AA of 1.2 , this compound is well-suited for hit-to-lead campaigns targeting CNS-penetrant or peripherally restricted GPCR ligands. The documented screening against mu-opioid (MOR-1) and muscarinic M1 receptors [1] positions it as a starting point for programs seeking balanced physicochemical properties that avoid the solubility liabilities common among N3-aryl 2-thioxoimidazolidin-4-one analogs.

Phosphatase and G-Protein Signaling Modulator Research Leveraging Multi-Target Screening Fingerprints

The compound's inclusion in Eya2 phosphatase inhibition and RGS4 modulator screening panels provides publicly available activity data relevant to oncology (Eya2) and neuropsychiatric or cardiovascular (RGS4) research programs. The additional hydrogen-bond acceptor site from the ortho-methoxy group [1] offers a unique pharmacophoric feature for designing selective phosphatase or RGS protein modulators that cannot be achieved with N3-benzyl or N3-phenyl analogs lacking this HBA capability.

Cellular Stress Pathway Probe Development for Unfolded Protein Response (UPR) Research

This compound has been screened in a uHTS assay for activators of the adaptive arm of the unfolded protein response , a pathway implicated in cancer, neurodegeneration, and metabolic diseases. Its favorable solubility profile (>35.4 µg/mL) reduces the risk of false-positive aggregation-based activation common among poorly soluble thiohydantoin and 2-thioxoimidazolidin-4-one derivatives [1], making it a more reliable chemical probe candidate for UPR pathway interrogation relative to less soluble class members.

Chemical Biology Probe Development Requiring Documented Multi-Assay Compatibility

The compound's availability in multiple screening formats (cell-based luminescence, fluorescence, and biochemical assays per PubChem records ) and its moderate rotatable bond count (3) [1] indicate amenability to further chemical optimization without catastrophic loss of binding affinity. This multi-assay track record distinguishes it from many 2-thioxoimidazolidin-4-one analogs that have only been tested in single-assay formats, providing greater confidence for chemical biology groups seeking a characterized starting scaffold.

Quote Request

Request a Quote for 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.